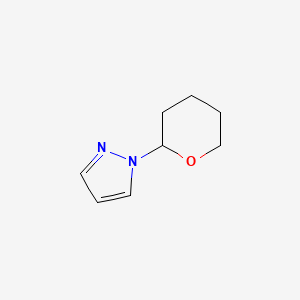
1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene is a chemical compound with the molecular formula C₁₅H₁₁F₂NO₂S and a molecular weight of 307.315 g/mol . This compound is characterized by the presence of two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2-difluorobenzene and tosyl chloride.
Reaction Conditions: The reaction involves the introduction of the isocyano group and the tosyl group under controlled conditions. This may include the use of catalysts, solvents, and specific temperature and pressure settings.
Chemical Reactions Analysis
1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction: The isocyano group can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The fluorine atoms can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents.
1-Chloro-3-(isocyano(tosyl)methyl)benzene: Contains a chlorine atom instead of fluorine.
2-(Phenylsulfonyl)methyl)benzaldehyde: Contains a sulfonyl group instead of the isocyano group.
Properties
IUPAC Name |
1,2-difluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMNGGUXBLMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)F)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620147 |
Source


|
| Record name | 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321345-37-3 |
Source


|
| Record name | 1,2-Difluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321345-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)


![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)








